molecular formula C11H20N2O2 B1380635 tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1628604-98-7

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1380635
CAS No.: 1628604-98-7
M. Wt: 212.29 g/mol
InChI Key: UKJRVIMFXWMTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” is a chemical compound. It is a nitrogen-containing spiro compound . It is used as a reactant in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” is a nitrogen-containing spiro compound . The molecular formula is C10H18N2O2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 198.27 . It is a solid at 20 degrees Celsius . It is air sensitive, hygroscopic, and heat sensitive . It is soluble in methanol .

Scientific Research Applications

Environmental Impact and Fate

Synthetic phenolic antioxidants, akin to tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, have been extensively studied for their environmental occurrence, fate, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected across various environmental matrices such as indoor dust, outdoor air particulates, and water bodies. Studies highlight the need for investigating the contamination and behaviors of novel high molecular weight synthetic phenolic antioxidants due to their potential endocrine-disrupting effects and toxicity, advocating for the development of safer alternatives (Liu & Mabury, 2020).

Applications in Synthesis

Research on compounds structurally related to this compound has provided insights into their roles in the synthesis of pharmaceuticals. For example, different synthetic routes analyzed for the production of Vandetanib, a therapeutic agent, indicate the potential utility of tert-butyl carboxylate derivatives in improving yield and commercial viability in pharmaceutical manufacturing (Mi, 2015).

Environmental Remediation

The degradation of methyl tert-butyl ether (MTBE), a compound with similarities to this compound, has been explored to understand its fate in the environment and potential for remediation. Studies suggest the feasibility of using advanced oxidation processes for the environmental remediation of MTBE, indicating a broader applicability of such techniques to similar compounds (Hsieh et al., 2011).

Material Science and Engineering

The purification of fuel additives like MTBE, which shares functional groups with this compound, has been the subject of studies exploring the application of polymer membranes. Such research underscores the significance of developing efficient separation technologies that could be applicable to a wide range of compounds for industrial applications (Pulyalina et al., 2020).

Safety and Hazards

“tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . It should be stored under inert gas at a temperature less than 0°C .

Properties

IUPAC Name

tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJRVIMFXWMTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.